2-(2-Chloro-4-methylphenoxy)-N-methylethanamine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature follows the standard IUPAC conventions for naming organic compounds containing multiple functional groups, with the phenoxy group serving as the primary structural backbone. The systematic name provides a complete description of the molecular architecture, indicating the presence of a chlorine substituent at the 2-position of the phenoxy ring, a methyl group at the 4-position of the same ring, and a methylated amine functionality attached via an ethyl linker chain.
The structural representation of this compound reveals a complex molecular framework consisting of a benzene ring substituted with both chlorine and methyl groups, connected through an oxygen bridge to an ethyl chain that terminates with a secondary amine group. The molecular geometry exhibits specific spatial arrangements that influence both its chemical reactivity and physical properties. The InChI representation for this compound is documented as InChI=1S/C10H14ClNO/c1-8-3-4-10(9(11)7-8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3, providing a standardized method for representing the complete molecular structure. The InChIKey, which serves as a unique identifier for database searches, is recorded as QOWIGHXLOKJSCR-UHFFFAOYSA-N.
The Simplified Molecular Input Line Entry System representation for this compound is consistently reported as CNCCOc1ccc(cc1Cl)C across multiple databases. This SMILES notation provides a compact method for describing the molecular structure in a format that can be readily interpreted by computational chemistry software and database systems. The canonical SMILES representation follows the same pattern, confirming the structural consistency across different chemical information systems.
Properties
IUPAC Name |
2-(2-chloro-4-methylphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-3-4-10(9(11)7-8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWIGHXLOKJSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651099 | |
| Record name | 2-(2-Chloro-4-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-44-7 | |
| Record name | 2-(2-Chloro-4-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 4-Methylphenol to 2-Chloro-4-methylphenol
The initial key step in the synthesis is the selective chlorination of 4-methylphenol (p-cresol) to yield 2-chloro-4-methylphenol, a crucial intermediate.
- Reagents and Catalysts : Chlorination is performed using chlorine gas or sulfuryl chloride as the chlorinating agent. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or other diaryl sulfides which enhance selectivity and yield.
- Reaction Conditions : The process is carried out at temperatures ranging from 0°C to 100°C, with a typical chlorinating agent to 4-methylphenol molar ratio of 0.5 to 1.5. Catalyst loading ranges from 0.1% to 10% by weight relative to 4-methylphenol.
- Selectivity and Yield : Under optimized conditions, selectivity for 2-chloro-4-methylphenol formation reaches approximately 95-96%, with minimal residual 4-methylphenol (around 0.7-1.3%) detected by gas chromatography analysis.
- Process Example : One example involved using 1.5 parts by weight of AlCl3 at 23-25°C with 71 parts by weight chlorine, achieving 94.9% selectivity and 0.90% residual 4-methylphenol.
| Parameter | Value/Range | Notes |
|---|---|---|
| Chlorinating agent | Cl2 or SO2Cl2 | Chlorine gas or sulfuryl chloride |
| Catalyst | AlCl3, diaryl sulfides | 0.1-10% wt of 4-methylphenol |
| Temperature | 0–100 °C | Typical 23–25 °C for optimal selectivity |
| Molar ratio (chlorine:4-methylphenol) | 0.5–1.5 | Stoichiometric control for selectivity |
| Selectivity | ~95-96% | High selectivity for 2-chloro-4-methylphenol |
| Residual 4-methylphenol | <1.5% | Low unreacted starting material |
Preparation of 2-(2-Chloro-4-methylphenoxy)alkanoic Acids (Intermediate Step)
A related patented method describes the preparation of 4-chloro-2-methylphenoxyalkanoic acids, which shares mechanistic and preparative similarities with the phenoxyamine synthesis.
- Chlorination Step : The chlorination of 2-methylphenol (o-cresol) is conducted under controlled temperature (below 50°C, typically around 20°C) and pH (<10) using hypochlorous acid (HCIO) generated in situ from alkali metal salts.
- Catalyst and Reaction Control : Catalysts of formula I (unspecified here) are used, and the reaction is monitored by redox potential to control the chlorination extent.
- Post-Chlorination Treatment : The reaction mixture is subjected to water vapor distillation or organic solvent extraction to remove unreacted phenol.
- Recycling : Waste streams containing alkali metal chloride are electrolyzed to regenerate chlorine and alkali metal hydroxide, improving process sustainability.
Amination to Form 2-(2-Chloro-4-methylphenoxy)-N-methylethanamine
The final step involves the introduction of the N-methylethanamine side chain onto the chlorophenoxy intermediate.
- General Approach : The 2-chloro-4-methylphenol intermediate undergoes nucleophilic substitution with N-methylethanolamine or related amines under basic conditions to form the ether linkage.
- Reaction Conditions : Typically performed in polar aprotic solvents with controlled temperature to favor substitution over side reactions.
- Purification : The crude product is purified by distillation or chromatographic methods to achieve high purity.
3 Summary Table of Preparation Steps
| Step | Reactants/Conditions | Outcome | Key Notes |
|---|---|---|---|
| Chlorination of 4-methylphenol | 4-methylphenol + Cl2, AlCl3 catalyst, 0–100°C | 2-chloro-4-methylphenol, ~95% selectivity | Lewis acid catalysis critical |
| Preparation of phenoxy acid intermediate | 2-methylphenol + HCIO (in situ), pH < 10, <50°C | 4-chloro-2-methylphenoxyalkanoic acid | Controlled redox and pH monitoring |
| Amination | 2-chloro-4-methylphenol + N-methylethanolamine, base, solvent | This compound | Nucleophilic substitution |
4 Research Findings and Considerations
- Catalyst Efficiency : The use of Lewis acids combined with diaryl sulfides significantly improves chlorination selectivity and reduces by-products.
- Reaction Monitoring : Redox potential measurement during chlorination allows precise control over the extent of chlorination and oxidation, preventing over-chlorination or degradation.
- Sustainability : Electrolysis of chlorination waste streams for chlorine and alkali metal hydroxide recovery enhances environmental and economic sustainability.
- Purity and Yield : Fine distillation techniques enable isolation of high-purity 2-chloro-4-methylphenol, which is critical for subsequent amination steps.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Chloro-4-methylphenoxy)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
The following table summarizes structurally related compounds, emphasizing substituent effects, pharmacological profiles, and physicochemical properties:
Structural and Functional Analysis
Substituent Effects on Pharmacological Activity
- Chloro vs. Methyl Groups: Chlorine’s electron-withdrawing nature increases polarity and may enhance receptor binding, while methyl groups improve lipophilicity and membrane permeability. For example, chlorphenoxamine (2-Cl, diphenyl) exhibits antihistamine activity, whereas 2-(3,4-dimethoxyphenyl)-N-methylethanamine (electron-donating OCH₃) mimics neurotransmitters like dopamine .
- Steric Hindrance: The tert-butyl group in 2-(4-fluoro-2-tert-butylphenoxy)-N-methylethanamine reduces metabolic degradation, increasing half-life compared to smaller substituents .
Amine Substitution Patterns
- Monomethyl vs. Dimethyl Amines: N,N-dimethylation (e.g., 2-(2-benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium chloride) increases hydrophilicity and quaternary ammonium formation, limiting blood-brain barrier penetration.
Toxicity Profiles
- Chloro-Substituted Derivatives: Compounds like HN2 (bis-chloroethyl) exhibit high toxicity (Category 1A) due to DNA alkylation, whereas 2-(2,4-dimethylphenoxy)-N-methylethanamine shows only moderate oral toxicity (Category 4), reflecting milder substituents .
Biological Activity
The compound 2-(2-Chloro-4-methylphenoxy)-N-methylethanamine is a member of the phenoxyethanamine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₄ClNO
- Molecular Weight : 213.69 g/mol
- IUPAC Name : this compound
The presence of the chloro and methyl groups on the phenyl ring significantly influences its biological activity.
Pharmacological Effects
- Corticotropin-Releasing Factor (CRF) Receptor Antagonism :
- Metabolic Stability :
- Insecticidal Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The positioning and nature of substituents on the aromatic ring significantly affect receptor binding affinity and metabolic stability.
- Functionalization : Variations in the amine group can lead to different pharmacokinetic profiles, influencing overall efficacy and safety .
Case Study 1: CRF Receptor Antagonism
A study focusing on a series of benzimidazole derivatives, which included compounds structurally related to this compound, highlighted their effectiveness as CRF receptor antagonists. The research demonstrated that specific modifications could enhance both binding affinity and metabolic stability, suggesting a pathway for developing improved therapeutic agents targeting stress-related disorders .
Case Study 2: Insect Control Applications
Another investigation examined the use of phenoxyethanamine derivatives in agricultural settings. The study found that certain compounds exhibited significant insecticidal properties against Heliothis virescens, indicating their potential utility in pest management strategies .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value | Notes |
|---|---|---|---|
| CRF Receptor Antagonism | Related Phenoxy Compound | 9.5 nM | Potent binding inhibition |
| Metabolic Stability | Various Derivatives | Varies | Enhanced stability with specific mods |
| Insecticidal Activity | Phenoxyethanamine Derivatives | Effective | Targeting Heliothis virescens |
Q & A
Q. What are the optimized synthetic routes for 2-(2-chloro-4-methylphenoxy)-N-methylethanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloro-4-methylphenol and N-methylethanolamine derivatives. Key parameters include:
- Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation of the phenol, improving reactivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions conducted at 80–100°C yield 60–75% product, while higher temperatures risk decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization achieves >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.1% TFA in water/acetonitrile). Retention times (~1.3–1.4 minutes) help confirm identity .
- NMR : Key signals include a singlet for the methyl group on the phenoxy ring (δ 2.28 ppm) and a triplet for the ethanamine backbone (δ 3.4–3.6 ppm) .
- LCMS : Monitor for [M+H]+ peaks (e.g., m/z 229.1 for the free base) to verify molecular weight .
Q. How can researchers ensure batch-to-batch consistency in synthesis?
Methodological Answer:
- Process validation : Use in-process controls (IPCs) like TLC or inline IR spectroscopy to monitor reaction progression .
- Impurity profiling : Identify by-products (e.g., unreacted phenol or dimerization products) via LCMS and adjust stoichiometry to minimize them .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity, and what SAR trends have been observed?
Methodological Answer:
- Substituent effects :
- Chloro group : Critical for receptor binding; replacing it with fluorine reduces activity by 50% in enzyme inhibition assays .
- Methyl group on phenoxy ring : Enhances lipophilicity, improving membrane permeability (logP increases from 2.1 to 2.8) .
- Method : Synthesize analogs (e.g., 2-(2-fluoro-4-methylphenoxy) derivatives) and compare IC50 values in target assays .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Solubility vs. permeability : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. If solubility <1 mg/mL, consider prodrug strategies .
- Metabolic stability : Conduct liver microsome assays. If rapid clearance occurs (t1/2 <30 min), introduce steric hindrance near metabolically labile sites .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes to off-target receptors (e.g., serotonin transporters vs. adrenergic receptors). Prioritize derivatives with >5 kcal/mol selectivity margins .
- QSAR models : Train models on datasets of related phenoxyethylamines to predict ADMET properties and optimize logD values .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- Enzymatic assays : Measure inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorogenic substrates .
- Cellular models : Use CRISPR-engineered cell lines lacking target receptors to confirm specificity in calcium flux or cAMP assays .
Q. How should researchers address discrepancies in reported solubility and stability data?
Methodological Answer:
- Controlled studies : Replicate experiments under standardized conditions (pH 7.4 PBS, 25°C). If solubility varies >20%, assess crystallinity (via XRD) or hydrate formation .
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation pathways .
Q. What in vitro toxicology models are appropriate for preliminary safety profiling?
Methodological Answer:
- hERG inhibition : Use patch-clamp assays on HEK293 cells expressing hERG channels. IC50 <10 μM warrants structural modification .
- Cytotoxicity : Screen in HepG2 cells (MTT assay). A selectivity index (IC50-toxicity/IC50-activity) <10 indicates high risk .
Q. How can researchers validate the compound’s pharmacokinetic parameters in preclinical models?
Methodological Answer:
- Rodent studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Calculate AUC, Cmax, and bioavailability. If bioavailability <20%, optimize formulation (e.g., nanoemulsions) .
- Tissue distribution : Use radiolabeled (14C) compound and autoradiography to assess brain penetration or organ accumulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
